Cas no 13506-83-7 (Boronic acid,1,2-phenylenebis- (9CI))

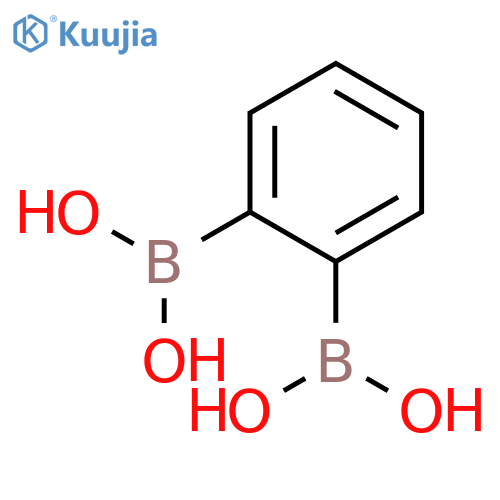

13506-83-7 structure

商品名:Boronic acid,1,2-phenylenebis- (9CI)

Boronic acid,1,2-phenylenebis- (9CI) 化学的及び物理的性質

名前と識別子

-

- Boronic acid,1,2-phenylenebis- (9CI)

- (2-boronophenyl)boronic acid

- BORONIC ACID, 1,2-PHENYLENEBIS-BORONIC ACID

- o-Benzenediboronic acid

- 1,2-phenylenebisboronic acid

- Boronic acid,1,2-phenylenebis-

- benzenediboronic acid

- MFCD28956996

- 1,2-phenylenediboronic acid

- Boronic acid, 1,2-phenylenebis- (9CI)

- phenylenebisboronic acid

- 1,2-Phenylenebis-boronic acid

- 1,2-phenylenediboronicacid

- CS-B1252

- ZKRVXVDQQOVOIM-UHFFFAOYSA-N

- SCHEMBL346128

- Boronic acid, 1,2-phenylenebis-

- DTXSID00623233

- AMY1201

- 13506-83-7

- AKOS027397269

- o-Benzenediboronicacid

- A901695

- D77287

- DB-286146

- SY279665

- 2-(DIHYDROXYBORANYL)PHENYLBORONIC ACID

-

- インチ: InChI=1S/C6H8B2O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,9-12H

- InChIKey: ZKRVXVDQQOVOIM-UHFFFAOYSA-N

- ほほえんだ: OB(C1=CC=CC=C1B(O)O)O

計算された属性

- せいみつぶんしりょう: 164.06804

- どういたいしつりょう: 166.0608691g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.9Ų

じっけんとくせい

- PSA: 80.92

- LogP: -2.95380

Boronic acid,1,2-phenylenebis- (9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM208103-5g |

1,2-Phenylenediboronic acid |

13506-83-7 | 95% | 5g |

$1906 | 2022-09-03 | |

| ChemScence | CS-B1252-1g |

o-Benzenediboronic acid |

13506-83-7 | 1g |

$320.0 | 2022-04-27 | ||

| Alichem | A019113914-1g |

1,2-Phenylenediboronic acid |

13506-83-7 | 95% | 1g |

514.10 USD | 2021-06-17 | |

| 1PlusChem | 1P008070-5g |

Boronic acid,1,2-phenylenebis- (9CI) |

13506-83-7 | 98% | 5g |

$900.00 | 2023-12-22 | |

| A2B Chem LLC | AD72700-5g |

1,2-Phenylenediboronic acid |

13506-83-7 | 98% | 5g |

$768.00 | 2024-04-20 | |

| Aaron | AR0080FC-100mg |

Boronic acid,1,2-phenylenebis- (9CI) |

13506-83-7 | 98% | 100mg |

$57.00 | 2023-12-16 | |

| abcr | AB594750-5g |

1,2-Phenylenediboronic acid; . |

13506-83-7 | 5g |

€1494.40 | 2024-07-19 | ||

| 1PlusChem | 1P008070-1g |

Boronic acid,1,2-phenylenebis- (9CI) |

13506-83-7 | 98% | 1g |

$248.00 | 2023-12-22 | |

| Ambeed | A312192-1g |

1,2-Phenylenediboronic acid |

13506-83-7 | 98% | 1g |

$273.0 | 2024-04-24 | |

| A2B Chem LLC | AD72700-1g |

1,2-Phenylenediboronic acid |

13506-83-7 | 98% | 1g |

$219.00 | 2024-04-20 |

Boronic acid,1,2-phenylenebis- (9CI) 関連文献

-

I. Steciuk,K. Durka,K. Gontarczyk,M. D?browski,S. Luliński,K. Wo?niak Dalton Trans. 2015 44 16534

-

Feng Lin,Zihao Yu,Xinchen Wang Chem. Commun. 2019 55 8235

-

Haowen Zhang,Cen Zhou,Ying Zheng,Xiao Zhang Green Chem. 2021 23 8878

13506-83-7 (Boronic acid,1,2-phenylenebis- (9CI)) 関連製品

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13506-83-7)Boronic acid,1,2-phenylenebis- (9CI)

清らかである:99%/99%

はかる:1g/5g

価格 ($):246.0/864.0